molecular formula C16H17FN2O2S B2706300 5-fluoro-N-[(oxan-4-yl)(thiophen-2-yl)methyl]pyridine-3-carboxamide CAS No. 2310121-67-4

5-fluoro-N-[(oxan-4-yl)(thiophen-2-yl)methyl]pyridine-3-carboxamide

Cat. No.: B2706300
CAS No.: 2310121-67-4
M. Wt: 320.38
InChI Key: SUGAIJFAZZRWCO-UHFFFAOYSA-N
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Description

5-fluoro-N-[(oxan-4-yl)(thiophen-2-yl)methyl]pyridine-3-carboxamide is a synthetic organic compound that has garnered interest in various fields of scientific research This compound features a complex structure with a fluorine atom, a tetrahydro-2H-pyran ring, a thiophene ring, and a nicotinamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-fluoro-N-[(oxan-4-yl)(thiophen-2-yl)methyl]pyridine-3-carboxamide typically involves multiple steps:

    Formation of the Tetrahydro-2H-pyran Ring: This can be achieved through the hydrogenation of a pyran precursor under catalytic conditions.

    Introduction of the Thiophene Ring: The thiophene ring can be introduced via a cross-coupling reaction, such as the Suzuki-Miyaura coupling, using a thiophene boronic acid derivative and a suitable halide precursor.

    Nicotinamide Coupling: The final step involves coupling the intermediate with nicotinamide under amide bond-forming conditions, typically using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like DIPEA (N,N-diisopropylethylamine).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and scaling up the reactions to meet industrial demands.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring, using oxidizing agents like m-chloroperbenzoic acid.

    Reduction: Reduction reactions can target the nicotinamide moiety, using reducing agents like lithium aluminum hydride.

    Substitution: The fluorine atom can be substituted under nucleophilic conditions, using reagents like sodium methoxide.

Common Reagents and Conditions

    Oxidation: m-Chloroperbenzoic acid, acetic acid, room temperature.

    Reduction: Lithium aluminum hydride, tetrahydrofuran, reflux.

    Substitution: Sodium methoxide, methanol, room temperature.

Major Products

    Oxidation: Oxidized thiophene derivatives.

    Reduction: Reduced nicotinamide derivatives.

    Substitution: Substituted fluorine derivatives.

Scientific Research Applications

Chemistry

In chemistry, 5-fluoro-N-[(oxan-4-yl)(thiophen-2-yl)methyl]pyridine-3-carboxamide is studied for its potential as a building block in the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it a versatile intermediate.

Biology

In biological research, this compound is investigated for its potential as a biochemical probe. Its ability to interact with specific biological targets makes it useful in studying cellular processes and pathways.

Medicine

In medicine, the compound is explored for its potential therapeutic applications. Its structure suggests it could interact with specific enzymes or receptors, making it a candidate for drug development.

Industry

In the industrial sector, this compound could be used in the development of new materials or as a catalyst in chemical reactions. Its unique properties make it a valuable addition to various industrial processes.

Comparison with Similar Compounds

Similar Compounds

    5-fluoro-N-((tetrahydro-2H-pyran-4-yl)methyl)nicotinamide: Lacks the thiophene ring.

    N-((tetrahydro-2H-pyran-4-yl)(thiophen-2-yl)methyl)nicotinamide: Lacks the fluorine atom.

    5-fluoro-N-(thiophen-2-yl)methyl)nicotinamide: Lacks the tetrahydro-2H-pyran ring.

Uniqueness

The presence of all three functional groups (fluorine, tetrahydro-2H-pyran, and thiophene) in 5-fluoro-N-[(oxan-4-yl)(thiophen-2-yl)methyl]pyridine-3-carboxamide makes it unique. This combination of functional groups provides a distinct set of chemical and biological properties, setting it apart from similar compounds.

Properties

IUPAC Name

5-fluoro-N-[oxan-4-yl(thiophen-2-yl)methyl]pyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17FN2O2S/c17-13-8-12(9-18-10-13)16(20)19-15(14-2-1-7-22-14)11-3-5-21-6-4-11/h1-2,7-11,15H,3-6H2,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SUGAIJFAZZRWCO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1C(C2=CC=CS2)NC(=O)C3=CC(=CN=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17FN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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